molecular formula C7H10O3 B1394518 Ethyl 2-(oxetan-3-ylidene)acetate CAS No. 922500-91-2

Ethyl 2-(oxetan-3-ylidene)acetate

Cat. No.: B1394518
CAS No.: 922500-91-2
M. Wt: 142.15 g/mol
InChI Key: CVZGHWOZWYWLBL-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O3 It features an oxetane ring, a four-membered cyclic ether, which is known for its unique chemical properties and reactivity

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-(oxetan-3-ylidene)acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as CBL-?B, which is involved in the regulation of various cellular processes . The interaction between this compound and CBL-?B leads to the inhibition of the enzyme’s activity, thereby affecting the downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CBL-?B by this compound can lead to changes in the expression of genes involved in cell proliferation and apoptosis. This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of CBL-?B, preventing the enzyme from interacting with its substrates. This inhibition leads to a cascade of molecular events that ultimately result in changes in cellular function. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . This compound is stable when stored in a sealed, dry environment at temperatures below -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . At high doses, this compound may cause toxicity, leading to adverse effects such as organ damage or impaired physiological function. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function. The metabolic pathways of this compound are critical for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxetan-3-ylidene)acetate can be synthesized through a reaction involving 3-oxetanone and triethyl phosphonoacetate. The process typically involves the Horner-Wadsworth-Emmons reaction, which is a well-known method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(oxetan-3-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(azetidin-3-ylidene)acetate: Contains an azetidine ring instead of an oxetane ring, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. The ring strain and the ability to undergo ring-opening reactions make it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGHWOZWYWLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693399
Record name Ethyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-91-2
Record name Ethyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(oxetan-3-ylidene)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-one (500 mg, 6.938 mmol) in DCM (15.00 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (2.659 g, 7.632 mmol). The solution was allowed to warm to room temperature and stirred for 15 minutes. The reaction mixture was then filtered through a pad of silica (washing with 30% EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate as a colourless viscous oil (815 mg, 79%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.659 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (carbethoxymethylene)triphenylphosphorane (1.95 Kg, 5.61 mol) in dichloromethane (4 L) at 0° C. was added over 1 hour, a solution of 3-oxetanone (400 g, 5.55 mol) in dichloromethane (2 L) maintaining the temperature below 10° C. The reaction was warmed gradually to room temperature and stirred for 1.5 hours. The reaction was warmed to 30° C. and dichloromethane (˜4 L) removed in vacuo. Heptane (5 L) was added and the mixture distilled under vacuum for a further 1 hour. Further heptane (2.5 L) was added, the temperature increased to 50° C. and the reaction continued to be distilled under vacuum for a further 2 hours. The mixture was cooled to 0° C. and aged for 1 hour at atmospheric pressure. The solid was collected by filtration and washed with heptane (2×2.5 L). The pale yellow filtrate was concentrated in vacuo to afford the title compound as a pale yellow mobile liquid (757 g, 96% yield).
Quantity
1.95 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

To a solution of oxetan-3-one (118) (5 g, 69.4 mmol) in CH2Cl2 (50 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (119) (26.6 g, 76.3 mmol). The solution was allowed to warm to RT and stirred for 15 min. The reaction mixture was then filtered through a pad of silica (washing with 30 percent EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate (120) as a colourless viscous oil (8.15 g, 57.4 mmol, yield: 79%). ESI-MS (M+1): 142 calc. for C7H10O3 142.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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